

Structure-activity relationship (SAR) studies of tetrahydrofuran-containing compounds

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Compound of Interest

Compound Name: (R)-1-Tetrahydrofuran-3-ylmethanamine

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The Tetrahydrofuran Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis

Introduction: The Allure of the Five-Membered Ring

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, has emerged as a cornerstone scaffold in the design of a multitude of therapeutic agents.^{[1][2][3]} Its prevalence is not accidental; the THF motif imparts a unique combination of properties that make it highly attractive for drug development. The oxygen atom can act as a hydrogen bond acceptor, crucial for target engagement, while the ring's conformation can be tailored to orient substituents in a precise three-dimensional arrangement.^[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THF-containing compounds, offering a comparative perspective across different therapeutic classes and providing the technical insights necessary for researchers in drug discovery. As of recent years, the U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for a variety of clinical diseases, underscoring the therapeutic success of this scaffold.^{[1][2][3]}

The Versatility of the THF Scaffold: A Comparative Look at Therapeutic Applications

The THF ring is a versatile building block found in drugs targeting a wide array of diseases.[\[1\]](#) [\[2\]](#)[\[3\]](#) Below, we delve into the SAR of THF-containing compounds in three key therapeutic areas: neuroprotection, virology, and oncology.

Neuroprotective Agents: The Promise of Tetrahydrofuran Lignans

A significant class of naturally occurring THF-containing compounds with potent neuroprotective effects are the lignans.[\[5\]](#)[\[6\]](#)[\[7\]](#) These compounds, often isolated from plants, have shown promise in models of neurodegenerative diseases.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key SAR Insights:

- Stereochemistry is Crucial: The relative stereochemistry of the substituents on the THF ring dramatically influences neuroprotective activity. For instance, in a series of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans, specific stereoisomers exhibited significantly higher neurotrophic activity.[\[6\]](#)
- Substitution Patterns Dictate Potency: The nature and position of substituents on the aryl rings attached to the THF core are critical. Electron-donating groups, such as methoxy groups, on the phenyl rings are often associated with enhanced neuroprotective effects.
- The THF Core's Role: The THF ring itself is essential for activity. Its oxygen atom is believed to participate in key hydrogen bonding interactions with biological targets. In some cases, unique spiro[dienone-tetrahydrofuran] cores have demonstrated comparable neuroprotective effects to positive controls in H₂O₂-induced cell models.[\[5\]](#)[\[8\]](#)

Comparative Analysis of Neuroprotective Lignans:

Compound Class	Key Structural Features	Observed Neuroprotective Activity	Reference
Spiro[dienone-tetrahydrofuran] Lignans	Unique spirocyclic core	Comparable to positive controls in H2O2-induced SH-SY5Y cells.	[5][8]
2,5-Diaryl-3,4-dimethyltetrahydrofuran Neolignans	Varied stereochemistry and aryl substitution	Certain isomers protect against amyloid beta peptide and MPP+-induced toxicity.	[6]
Tetrahydrofuran Lignans from Schisandra glaucescens	Diverse substitution patterns	Significant neuroprotective effects against H ₂ O ₂ - and CoCl ₂ -induced cell injuries.	[7]

Antiviral Agents: The Tetrahydrofuran Ring in HIV Protease Inhibitors

The THF motif has been instrumental in the development of highly potent HIV-1 protease inhibitors.[9][10][11] The bis-tetrahydrofuran (bis-THF) ligand in the FDA-approved drug Darunavir is a prime example of how this scaffold can be optimized for potent and durable antiviral activity.[2][9]

Key SAR Insights:

- **Backbone Binding:** The oxygen atoms of the THF ring form crucial hydrogen bonds with the backbone amide protons of the protease enzyme, particularly with Asp29 and Asp30 residues.[9] Replacing the THF oxygen with a methylene group leads to a drastic loss of antiviral activity, highlighting the importance of this interaction.[9]

- **P2 Ligand Optimization:** The THF ring serves as a highly effective P2 ligand, fitting snugly into the S2 hydrophobic pocket of the HIV protease. Fusing the THF ring with other cyclic systems, such as a cyclopentane or another THF ring (bis-THF), has led to significant improvements in binding affinity and antiviral potency.[9]
- **Stereochemical Impact:** The stereochemistry of substituents on the THF ring is critical for optimal binding. For example, a 2(R)-methoxymethyl side chain on a THF ligand showed a more than 5-fold improvement in enzyme affinity compared to the 2(S)-methoxymethyl counterpart.[11]

Comparative Analysis of THF-based HIV Protease Inhibitors:

Inhibitor Scaffold	Key SAR Finding	Impact on Activity	Reference
Single THF Ligand	Introduction of the 3-(S)-tetrahydrofuryl urethane	Enhanced potency, utilized in the design of Amprenavir.	[9]
Cyclopentane-THF (Cp-THF)	Fused ring system as a P2 ligand	Potent inhibition ($K_i = 0.14$ nM).	[9]
Bis-THF Ligand	Two THF rings as the P2 ligand	High potency and broad activity against resistant strains (e.g., Darunavir).	[9]
Tris-THF Ligand	Addition of a third THF ring	Further improved binding and antiviral properties compared to Darunavir.	[9]

Anticancer Agents: Exploring the Potential of THF-Containing Compounds

The THF scaffold is also present in a number of compounds with promising anticancer activity. [12][13] The natural product Manassantin A, which contains a THF core, has been investigated for its hypoxia-inducible factor-1 (HIF-1) inhibitory activity.[4]

Key SAR Insights:

- Core Configuration: For Manassantin A analogues, the α,α' -trans-configuration of the central THF ring is critical for HIF-1 inhibition.[4]
- Hydrogen Bonding Capability: The oxygen atom in the THF core is thought to be important for binding to its molecular target, likely through hydrogen bonding.[4] Replacing the THF oxygen with a nitrogen atom (a pyrrolidine ring) can be tolerated without significant loss of activity, provided the nitrogen retains its hydrogen bonding capability.[4]
- Ring Size Matters: Altering the ring size from a five-membered THF to a six-membered tetrahydropyran (THP) can impact activity, suggesting that the precise geometry of the five-membered ring is important for optimal target engagement.[4]

Experimental Protocols: A Guide to Key Assays

To establish the SAR of THF-containing compounds, a variety of in vitro and in vivo assays are employed. Below are representative protocols for assessing neuroprotective and anticancer activity.

Neuroprotective Activity Assay: H₂O₂-Induced Cell Death in SH-SY5Y Cells

This assay is commonly used to screen for compounds that can protect neuronal cells from oxidative stress-induced apoptosis.

Step-by-Step Methodology:

- Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Compound Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test THF-containing compounds for 2 hours.
- Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium to a final concentration that induces significant cell death (typically in the μ M range, to be optimized) and incubate

for another 24 hours.

- Cell Viability Assessment: Measure cell viability using a standard MTT or MTS assay. The absorbance is read using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curves to determine the EC₅₀ values.

Anticancer Activity Assay: Cell Viability in Cancer Cell Lines

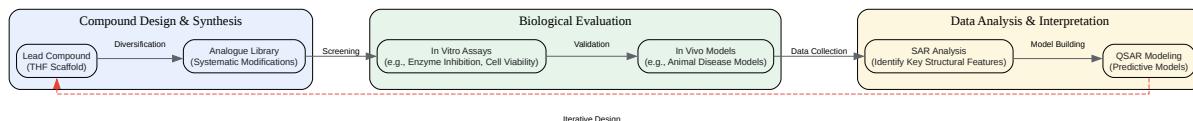
This assay is a fundamental tool for determining the cytotoxic effects of novel compounds on cancer cells.

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[12]
- Compound Incubation: Treat the cells with a range of concentrations of the THF-containing compounds and incubate for a specified period (e.g., 48 or 72 hours).
- Viability Measurement: Assess cell viability using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay.
- IC₅₀ Determination: Analyze the data to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.[12]

Visualizing Structure-Activity Relationships

Diagrams are invaluable tools for conceptualizing the complex relationships between chemical structure and biological activity.



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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Caption: Common bioisosteric replacements for the tetrahydrofuran ring.

The Future of THF-Containing Compounds in Drug Discovery

The tetrahydrofuran scaffold continues to be a fertile ground for the discovery of novel therapeutics. The insights gained from decades of SAR studies provide a robust foundation for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens and synthetic methodologies advance, we can expect to see the continued emergence of innovative THF-containing compounds making a significant impact on human health.

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